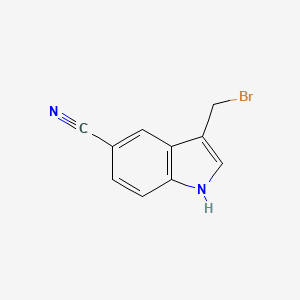
3-(bromomethyl)-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1H-indole-5-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by a bromomethyl group attached to the third position of the indole ring and a carbonitrile group at the fifth position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1H-indole-5-carbonitrile typically involves the bromination of 1H-indole-5-carbonitrile. One common method is the bromomethylation of 1H-indole-5-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(Bromomethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted indoles.
Oxidation: The compound can be oxidized to form indole-5-carbonitrile derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed: The major products formed from these reactions include various substituted indoles, primary amines, and oxidized derivatives, which can be further utilized in the synthesis of complex organic molecules.
科学研究应用
3-(Bromomethyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based biological pathways and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Bromomethyl)-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
相似化合物的比较
- 3-(Chloromethyl)-1H-indole-5-carbonitrile
- 3-(Fluoromethyl)-1H-indole-5-carbonitrile
- 3-(Methyl)-1H-indole-5-carbonitrile
Comparison: Compared to its analogs, 3-(Bromomethyl)-1H-indole-5-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s larger size and higher electronegativity compared to chlorine and fluorine make the compound more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in the synthesis of complex molecules and in biological applications where specific interactions with molecular targets are desired .
属性
分子式 |
C10H7BrN2 |
|---|---|
分子量 |
235.08 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-4-8-6-13-10-2-1-7(5-12)3-9(8)10/h1-3,6,13H,4H2 |
InChI 键 |
NIPORZKRXANELL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)





![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)



